
2-chloro-N-(2,3-dimethylphenyl)benzamide
Overview
Description
2-chloro-N-(2,3-dimethylphenyl)benzamide is an organic compound with the molecular formula C15H14ClNO. It is a member of the benzamide family, characterized by the presence of a benzoyl group attached to an amine. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,3-dimethylphenyl)benzamide typically involves the reaction of 2,3-dimethylaniline with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,3-dimethylphenyl)benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted benzamides.
Oxidation and Reduction Reactions: Products include N-oxides or amines.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 2-chloro-N-(2,3-dimethylphenyl)benzamide exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The compound's structure allows for interactions with bacterial cell membranes, which is crucial for its antimicrobial efficacy .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown promise in inhibiting cyclooxygenase enzymes, which are relevant in inflammation and pain management. This property aligns with the ongoing search for non-steroidal anti-inflammatory drugs (NSAIDs) that have fewer side effects compared to traditional options .
Material Science
Halogen Bonding
The presence of chlorine in this compound facilitates unique halogen bonding interactions. These interactions can be utilized to design new materials with enhanced properties, such as improved thermal stability and mechanical strength. The crystal structure of the compound reveals significant intramolecular halogen bonding that contributes to its stability .
Nanomaterials Development
The compound's derivatives are being explored in the context of nanotechnology, particularly as potential components in nanomaterials. Its ability to form stable complexes may lead to the development of advanced materials with applications in electronics and photonics .
Environmental Applications
Pesticide Formulation
Given its structural characteristics, this compound is being investigated as a potential ingredient in pesticide formulations. Its efficacy against specific pests could enhance agricultural productivity while minimizing environmental impact. Studies are ongoing to assess its toxicity profiles and environmental persistence .
Analytical Chemistry
The compound is also used as a standard reference material in analytical chemistry for developing methods to detect and quantify similar compounds in environmental samples. Its well-defined chemical properties make it suitable for calibration purposes in chromatography and mass spectrometry .
Case Study 1: Antibacterial Efficacy
A study conducted by Gowda et al. (2010) assessed the antibacterial activity of various benzanilides, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Halogen Bonding Applications
Research published in Acta Crystallographica highlighted the unique halogen bonding capabilities of this compound, emphasizing its potential use in creating novel polymeric materials with enhanced properties through controlled polymerization techniques .
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,3-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-methylphenyl)benzamide
- 2-chloro-N-(3-methylphenyl)benzamide
- 2-chloro-N-(4-methylphenyl)benzamide
Uniqueness
2-chloro-N-(2,3-dimethylphenyl)benzamide is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications .
Biological Activity
2-Chloro-N-(2,3-dimethylphenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClN\O. The compound features a benzamide structure with a chlorine atom and a dimethyl-substituted aromatic ring, which contributes to its unique biological properties. The presence of the amide group is crucial for its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins or enzymes in biological systems. This interaction can lead to alterations in enzyme activity and cellular processes, which may contribute to its antimicrobial and anticancer effects. The exact pathways involved are still under investigation but may include:
- Protein Binding : The compound can bind to target proteins, modifying their function.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation or microbial growth.
- Cell Cycle Disruption : Potential interference with cell cycle regulation in cancer cells.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including HEPG2 (liver), MCF7 (breast), and SW1116 (colon).
- IC Values : Preliminary results suggest IC values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics .
Cell Line | IC (µM) | % Inhibition |
---|---|---|
HEPG2 | 1.95 | 90.47% |
MCF7 | 2.36 | 81.58% |
SW1116 | 3.45 | 84.32% |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects:
- Microbial Targets : It has shown effectiveness against various bacterial strains and fungi.
- Mechanism : The antimicrobial action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Studies and Research Findings
- Study on Anticancer Activity : A study conducted by Zhang et al. explored the anticancer potential of various benzamide derivatives, including this compound. The compound exhibited high potency against multiple cancer cell lines with a notable mechanism involving apoptosis induction .
- Toxicity Assessment : Toxicity studies using zebrafish embryos have been performed to evaluate the safety profile of the compound. Results indicated moderate toxicity levels, suggesting that while it possesses significant biological activity, further optimization is necessary to enhance efficacy while minimizing toxicity .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-chloro-N-(2,3-dimethylphenyl)benzamide and confirming its purity?
The compound is synthesized via condensation of 2-chlorobenzoyl chloride with 2,3-dimethylaniline in a polar solvent (e.g., ethanol), followed by recrystallization . Purity is confirmed using melting point analysis, IR spectroscopy (amide C=O stretch at ~1649 cm⁻¹), and NMR (aromatic proton integration and absence of unreacted starting material signals) . Single crystals for structural analysis are typically grown via slow evaporation of ethanol solutions at room temperature .
Q. How can X-ray crystallography determine the molecular conformation and hydrogen-bonding network of this compound?
Single-crystal X-ray diffraction (SCXRD) reveals key structural features:
- Dihedral angles : The benzoyl and anilino rings form a dihedral angle of 7.7(1)°, indicating near-planarity influenced by intramolecular Cl···O halogen bonding (3.18 Å) .
- Hydrogen bonding : Intermolecular N–H···O bonds (e.g., N–H = 0.86 Å, H···O = 2.08 Å) create chains along the crystallographic b-axis, stabilizing the crystal lattice . Refinement uses SHELXL for small-molecule crystallography, with H atoms modeled via riding coordinates .
Advanced Research Questions
Q. How do substituent positions on the anilino ring affect conformational flexibility and crystal packing in halogenated benzamides?
Comparative studies of analogs (e.g., 2-chloro-N-(2,3-dichlorophenyl)benzamide) reveal:
- Substituent effects : Ortho-methyl groups reduce steric hindrance, allowing tighter packing vs. dichloro-substituted analogs, which exhibit larger dihedral angles (up to 12.3°) between aromatic rings .
- Hydrogen-bond geometry : Electron-withdrawing substituents (e.g., Cl) strengthen N–H···O interactions (shorter H···O distances), while methyl groups favor weaker van der Waals interactions . Methodological approach: Use Mercury (CCDC) for overlay analysis and PLATON for topology mapping .
Q. What computational strategies are effective in modeling halogen bonding and electronic properties of this compound?
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential surfaces, highlighting electrophilic Cl and nucleophilic O regions .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol) on conformational stability using GROMACS, with OPLS-AA force fields .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Cl···H contacts) via CrystalExplorer to validate crystallographic data .
Q. How can researchers resolve discrepancies in reported dihedral angles for structurally related benzamides?
- Data validation : Cross-check torsion angles using multiple refinement software (SHELXL vs. OLEX2) and apply Hirshfeld rigid-bond tests to detect overfitting .
- Systematic reviews : Compare datasets from isostructural analogs (e.g., 2-chloro-N-(3-methylphenyl)benzamide) to identify substituent-driven trends .
- High-resolution data : Collect synchrotron radiation (λ = 0.7 Å) to improve precision for weakly diffracting crystals .
Q. Methodological Tools and Resources
- Crystallography software : SHELX (refinement) , ORTEP-3 (visualization) , WinGX (data processing) .
- Spectroscopy : Solid-state IR for hydrogen-bond analysis, solution-state ¹H/¹³C NMR for conformational dynamics .
- Databases : CCDC deposition numbers (e.g., CCDC 785305 for the title compound) for structural comparisons .
Properties
IUPAC Name |
2-chloro-N-(2,3-dimethylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-6-5-9-14(11(10)2)17-15(18)12-7-3-4-8-13(12)16/h3-9H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAGJVUPQKYHDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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